Propargyl-PEG4-mesyl ester

Overview

Description

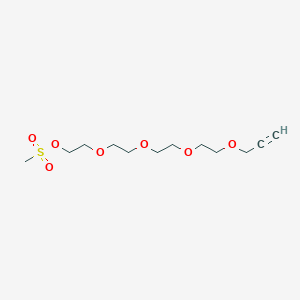

Propargyl-PEG4-mesyl ester is a chemical compound with the formula C12H22O7S and a molecular weight of 310.36 . It is used for research purposes and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of propargyl derivatives, including Propargyl-PEG4-mesyl ester, has seen significant progress in recent years . The propargyl ester α-hydroxyl-ω-propargyl PEG was obtained in good yield (96.2%) by a procedure described in previous work . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .Molecular Structure Analysis

The molecular structure of Propargyl-PEG4-mesyl ester is represented by the SMILES notation: C#CCOCCOCCOCCOCCOS(=O)©=O . This compound is a member of the polyethylene glycol (PEG) family, which are known for their low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability .Chemical Reactions Analysis

Propargyl-PEG4-mesyl ester can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The reactivity of propargyl esters has been studied extensively, with the reactivity of the propargyl group being a key factor in many chemical reactions .Physical And Chemical Properties Analysis

Esters, including Propargyl-PEG4-mesyl ester, are polar but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications

Peptide Synthesis

Propargyl esters, such as Propargyl-PEG4-mesyl ester, are employed as effective protecting groups for the carboxyl group during solution-phase peptide synthesis . The propargyl ester groups can be introduced onto free amino acids by treating them with propargyl alcohol saturated with HCl . This methodology could be a valuable addition to currently available strategies for peptide synthesis .

Pegylation of Proteins

Polyethylene glycol (PEG) derivatives, like Propargyl-PEG4-mesyl ester, are used in the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and surfaces, which can increase solubility and decrease aggregation of proteins . The precise and versatile application of PEG in proteomics and other biological research methods depends upon the availability of PEG derivatives of defined length (MW) that are activated with specific functional groups .

Synthesis and Functionalization of Complex Building Blocks

The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . Propargyl-PEG4-mesyl ester, as a propargylation agent, could potentially play a significant role in these advancements .

Mechanism of Action

Safety and Hazards

Propargyl-PEG4-mesyl ester is classified as toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken, including flushing with copious amounts of water and seeking medical attention .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG4-mesyl ester and similar compounds will continue to be important in future chemical research and applications .

properties

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJMXBLFTREVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-mesyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

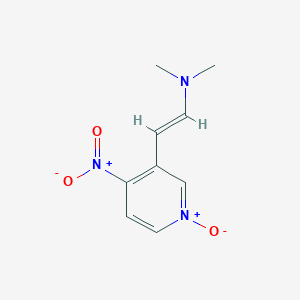

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)

![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)

![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)